Methyl 2-ethyl-5-nitrobenzoate
Overview
Description
Methyl 2-ethyl-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethylbenzoate followed by esterification. The nitration step typically involves the reaction of ethylbenzoate with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The resulting nitro compound is then esterified using methanol (CH3OH) and an acid catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as hydroxide ions (OH-), amines
Hydrolysis: Strong acids (HCl) or bases (NaOH)
Major Products Formed
Reduction: Methyl 2-ethyl-5-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 2-ethyl-5-nitrobenzoic acid and methanol
Scientific Research Applications
Methyl 2-ethyl-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may have potential therapeutic properties and can be used in drug development.
Material Science: It can be used in the preparation of functional materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-5-nitrobenzoate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which may further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-nitrobenzoate
- Methyl 4-nitrobenzoate
- Ethyl 2-nitrobenzoate
Uniqueness
Methyl 2-ethyl-5-nitrobenzoate is unique due to the presence of both an ethyl group and a nitro group on the benzene ring, which can influence its reactivity and interactions compared to other nitrobenzoates
Properties
IUPAC Name |
methyl 2-ethyl-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-7-4-5-8(11(13)14)6-9(7)10(12)15-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBAWUWFMSIGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103205-48-7 | |
Record name | methyl 2-ethyl-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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